An In-depth Technical Guide to the Chemical Properties of Isopropyl 3-amino-4-chlorobenzoate
An In-depth Technical Guide to the Chemical Properties of Isopropyl 3-amino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl 3-amino-4-chlorobenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other functional materials. This technical guide provides a comprehensive overview of its chemical properties, drawing upon established data from its parent compound, 3-amino-4-chlorobenzoic acid, and closely related structural analogs. This document is intended to serve as a foundational resource for researchers, offering insights into its synthesis, structural elucidation, reactivity, and safe handling. While direct experimental data for this specific ester is limited in publicly available literature, this guide synthesizes known chemical principles and data from analogous compounds to provide a robust predictive profile.
Introduction
The strategic incorporation of halogen and amine functionalities onto a benzoate scaffold is a common motif in medicinal chemistry and materials science. The chlorine atom can modulate electronic properties and metabolic stability, while the amino group provides a key reactive handle for further molecular elaboration. Isopropyl 3-amino-4-chlorobenzoate, as an ester, offers altered solubility and pharmacokinetic properties compared to its parent carboxylic acid. This guide will systematically explore the chemical landscape of this molecule, providing both theoretical and practical insights for its use in a research and development context.
Molecular Structure and Physicochemical Properties
The molecular structure of Isopropyl 3-amino-4-chlorobenzoate consists of a benzene ring substituted with a chlorine atom, an amino group, and an isopropyl ester group. The relative positions of these substituents are crucial in determining the molecule's reactivity and intermolecular interactions.
Predicted Physicochemical Properties
A summary of predicted and known physicochemical properties for Isopropyl 3-amino-4-chlorobenzoate and its parent acid, 3-Amino-4-chlorobenzoic acid, are presented in Table 1. These values are critical for anticipating solubility, membrane permeability, and appropriate analytical conditions.
| Property | Isopropyl 3-amino-4-chlorobenzoate (Predicted) | 3-Amino-4-chlorobenzoic acid (Experimental/Computed) | Reference |
| Molecular Formula | C₁₀H₁₂ClNO₂ | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 213.66 g/mol | 171.58 g/mol | [1] |
| CAS Number | Not available | 2840-28-0 | |
| Appearance | Predicted to be a white to off-white solid | White to faint brown powder | |
| Melting Point | Predicted to be lower than the parent acid | 214-215 °C | |
| Boiling Point | Predicted to be > 200 °C at atmospheric pressure | Decomposes before boiling | |
| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate) and sparingly soluble in water. | Soluble in ethanol, ether; slightly soluble in water. | |
| pKa (of the amino group) | Predicted to be around 2-3 | ~2.5 (for the carboxylic acid) | |
| LogP | Predicted to be higher than the parent acid, likely in the range of 2.5-3.5 | 1.8 | [1] |
Synthesis and Reactivity
Synthetic Strategy
The most direct and logical synthesis of Isopropyl 3-amino-4-chlorobenzoate is via the Fischer esterification of its parent carboxylic acid, 3-amino-4-chlorobenzoic acid. This well-established reaction involves heating the carboxylic acid in isopropanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
Conceptual Synthetic Workflow:
Caption: Fischer Esterification Workflow
Experimental Protocol: Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser, add 3-amino-4-chlorobenzoic acid (1.0 eq).
-
Add an excess of isopropanol (e.g., 10-20 eq), which serves as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield Isopropyl 3-amino-4-chlorobenzoate.
Reactivity Profile
The reactivity of Isopropyl 3-amino-4-chlorobenzoate is dictated by its three primary functional groups:
-
Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and formation of Schiff bases. This is the most common site for derivatization in drug discovery.
-
Ester Group: The isopropyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The amino group is a strong activating group and is ortho-, para-directing, while the chloro and ester groups are deactivating and meta-directing. The overall substitution pattern will be a composite of these directing effects.
Spectroscopic and Analytical Characterization
Unambiguous characterization of Isopropyl 3-amino-4-chlorobenzoate is essential for confirming its identity and purity. The following section outlines the expected spectroscopic data based on the analysis of its parent acid and related esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropyl group, and the amino group. Based on data for 3-amino-4-chlorobenzoic acid[2], the aromatic region should display a distinct splitting pattern.
-
Aromatic Protons (3H): Expected in the range of δ 6.5-8.0 ppm. The substitution pattern should give rise to three distinct signals.
-
Isopropyl Methine Proton (1H): A septet around δ 5.0-5.3 ppm.
-
Isopropyl Methyl Protons (6H): A doublet around δ 1.2-1.4 ppm.
-
Amino Protons (2H): A broad singlet, the chemical shift of which is dependent on solvent and concentration, likely in the range of δ 4.0-6.0 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon: Expected around δ 165-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the range of δ 110-150 ppm. The carbons attached to the nitrogen and chlorine will be significantly shifted.
-
Isopropyl Methine Carbon: Expected around δ 68-72 ppm.
-
Isopropyl Methyl Carbons: Expected around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Data from 3-amino-4-chlorobenzoic acid provides a good reference for the amine and aromatic C-H stretches.[3][4]
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H Stretching (aromatic): Above 3000 cm⁻¹.
-
C-H Stretching (aliphatic): Below 3000 cm⁻¹.
-
C=O Stretching (ester): A strong absorption band in the region of 1700-1730 cm⁻¹.
-
C=C Stretching (aromatic): In the region of 1450-1600 cm⁻¹.
-
C-O Stretching (ester): In the region of 1100-1300 cm⁻¹.
-
C-Cl Stretching: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. For Isopropyl 3-amino-4-chlorobenzoate, the mass spectrum should show a molecular ion peak (M⁺) at m/z 213 and an M+2 peak at m/z 215 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for assessing the purity of Isopropyl 3-amino-4-chlorobenzoate. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution would be a good starting point for method development.[5][6][7]
Illustrative HPLC-UV Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm and 290 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Workflow for HPLC Analysis:
Caption: HPLC Purity Analysis Workflow
Safety and Handling
While specific toxicity data for Isopropyl 3-amino-4-chlorobenzoate is not available, information from related compounds such as Isopropyl 3-[(chloroacetyl)amino]benzoate and 3-amino-4-chlorobenzoic acid should be considered for establishing safe handling procedures.[8]
-
Hazard Classification (Predicted): May cause skin, eye, and respiratory irritation. May be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator should be used if dusts are generated.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications and Future Directions
Derivatives of aminobenzoic acids are important in various fields. For example, 4-amino-3-chlorobenzoic acid derivatives have been investigated for their antimicrobial properties.[9] Isopropyl 3-amino-4-chlorobenzoate can serve as a valuable building block for creating libraries of novel compounds for screening in drug discovery programs. The amino group provides a convenient point for diversification, allowing for the synthesis of amides, sulfonamides, and other derivatives with potentially interesting biological activities.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the chemical properties of Isopropyl 3-amino-4-chlorobenzoate. By leveraging data from its parent acid and other closely related analogs, a comprehensive picture of its synthesis, reactivity, analytical characterization, and safe handling has been constructed. This information is intended to empower researchers to confidently incorporate this versatile intermediate into their synthetic and drug discovery endeavors. As with any compound for which direct experimental data is sparse, it is imperative that all experimental work be conducted with due diligence and appropriate safety precautions.
References
- Supporting Information for an unspecified article. (n.d.).
- Sigma-Aldrich. (2024, March 4).
- Sigma-Aldrich. (2023, September 13).
- Thermo Fisher Scientific. (2025, September 12).
- Fisher Scientific. (n.d.).
-
ChemBK. (n.d.). isopropyl 4-amino-2-chlorobenzoate. Retrieved from [Link]
- Supporting Information for a Chemical Communications article. (2009). The Royal Society of Chemistry.
-
PubChem. (n.d.). Isopropyl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.).
-
SIELC Technologies. (2018, May 16). Isopropyl 3-amino-4-methylbenzoate. Retrieved from [Link]
- Isopropyl 3-chloro-4-methylbenzoate and method for producing same. (n.d.).
- Analytical Methods. (n.d.). RSC Publishing.
-
PubChem. (n.d.). Isopropyl 3-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
- Analytical Methods. (n.d.). RSC Publishing.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChemLite. (n.d.). Isopropyl 3-amino-4-methylbenzoate (C11H15NO2). Retrieved from [Link]
- Isopropyl 4-aminobenzoate. (2022).
- Synthesis reaction of 3-amino-4-chloro benzohydrazide. (n.d.).
- Al-Suhaimi, E. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478.
- BenchChem. (n.d.). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.
- BenchChem. (n.d.).
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
- BenchChem. (n.d.).
- Tokyo Chemical Industry. (n.d.). 3-Amino-4-chlorobenzoic Acid.
Sources
- 1. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-4-chlorobenzoic acid(2840-28-0) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Amino-4-chlorobenzoic acid [webbook.nist.gov]
- 4. 3-Amino-4-chlorobenzoic acid(2840-28-0) IR Spectrum [chemicalbook.com]
- 5. Isopropyl 3-amino-4-methylbenzoate | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]

